molecular formula C32H30FN3O10 B000318 Cabozantinib S-malate CAS No. 1140909-48-3

Cabozantinib S-malate

カタログ番号: B000318
CAS番号: 1140909-48-3
分子量: 635.6 g/mol
InChIキー: HFCFMRYTXDINDK-WNQIDUERSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

Target of Action

Cabozantinib S-malate is a non-specific tyrosine kinase inhibitor that primarily targets specific receptor tyrosine kinases . These include VEGFR-1, -2 and -3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2 . These targets play crucial roles in tumor angiogenesis, metastasis, and oncogenesis .

Mode of Action

This compound works by inhibiting its targets, which results in the suppression of metastasis, angiogenesis, and oncogenesis . It blocks proteins that signal cancer cells to divide and also blocks proteins that signal the growth of new blood vessels that supply oxygen and nutrients needed for tumor growth . By blocking these signals, it prevents cancer cells from growing and spreading to other parts of the body .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving its target tyrosine kinases. By inhibiting these kinases, it disrupts the signaling pathways that promote tumor growth and angiogenesis .

Pharmacokinetics

This compound displays a long terminal plasma half-life of approximately 120 hours and accumulates approximately fivefold by day 15 following daily dosing based on the area under the plasma concentration-time curve (AUC) . Four identified inactive metabolites constitute more than 65% of total cabozantinib-related AUC following a single 140-mg free base equivalent dose . It is metabolized in the liver via CYP3A4 and is a potent in vitro inhibitor of P-glycoprotein, and multidrug and toxin extrusion transporter 1 and 2-K, and is a substrate for multidrug resistance protein 2 .

Result of Action

The result of this compound’s action is the inhibition of tumor growth and metastasis . It is used to treat various types of cancer, including progressive metastatic medullary thyroid cancer, advanced renal cell carcinoma, and hepatocellular carcinoma in patients previously treated with sorafenib .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its AUC was increased by 63–81% or 7–30% in subjects with mild/moderate hepatic or renal impairment, respectively . It was also increased by 34–38% with concomitant cytochrome P450 3A4 inhibitor ketoconazole, and by 57% following a high-fat meal . Conversely, its AUC was decreased by 76–77% with concomitant cytochrome P450 3A4 inducer rifampin .

生化学分析

Biochemical Properties

Cabozantinib S-malate plays a significant role in biochemical reactions by inhibiting receptor tyrosine kinases. It interacts with several enzymes and proteins, including MET (hepatocyte growth factor receptor), VEGFR2 (vascular endothelial growth factor receptor 2), AXL, and RET . These interactions inhibit the signaling pathways that promote tumor growth and angiogenesis. For instance, by blocking MET, this compound prevents the activation of downstream signaling cascades such as PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation and survival .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It inhibits cell proliferation, induces apoptosis, and reduces angiogenesis in cancer cells . By blocking VEGFR2, this compound disrupts the formation of new blood vessels, depriving tumors of the oxygen and nutrients needed for growth . Additionally, it affects cell signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, leading to altered gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound inhibits receptor tyrosine kinases by binding to their ATP-binding sites, preventing phosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to the suppression of tumor growth, angiogenesis, and metastasis. This compound also affects gene expression by modulating transcription factors and other regulatory proteins involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits a long terminal half-life of approximately 120 hours, leading to accumulation upon repeated dosing . In vitro and in vivo studies have demonstrated sustained inhibition of tumor growth and angiogenesis over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and angiogenesis without significant toxicity . Higher doses can lead to adverse effects such as hypertension, fatigue, and gastrointestinal disturbances . Threshold effects have been observed, where increasing the dosage beyond a certain point does not proportionally enhance the therapeutic benefits but increases the risk of toxicity .

Metabolic Pathways

This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C9 . The metabolism produces an N-oxide metabolite, which is further processed into inactive forms . The compound also interacts with P-glycoprotein and multidrug resistance proteins, affecting its distribution and excretion . These metabolic pathways influence the pharmacokinetics and overall efficacy of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . It exhibits high plasma protein binding (≥99.7%), which affects its bioavailability and distribution . The compound is also a substrate for multidrug resistance protein 2, influencing its localization and accumulation in specific tissues . These factors play a crucial role in determining the therapeutic efficacy and potential side effects of this compound .

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with specific targeting signals and post-translational modifications . The compound is known to localize in various cellular compartments, including the cytoplasm and nucleus . Its activity and function are modulated by these localizations, affecting its ability to inhibit receptor tyrosine kinases and disrupt signaling pathways .

準備方法

化学反応の分析

Types of Reactions: Cabozantinib S-Malate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic activation and subsequent therapeutic effects .

Common Reagents and Conditions: Common reagents used in these reactions include dimethyl sulfoxide (DMSO), water, and other organic solvents. The reactions are typically carried out at temperatures ranging from 298.2 K to 318.2 K .

Major Products: The major products formed from these reactions include inactive metabolites that are excreted from the body. These metabolites are identified through pharmacokinetic studies .

類似化合物との比較

    Sunitinib: Another tyrosine kinase inhibitor used in cancer treatment.

    Sorafenib: Used for treating renal cell carcinoma and hepatocellular carcinoma.

    Pazopanib: Used for treating renal cell carcinoma and soft tissue sarcoma.

Uniqueness: Cabozantinib S-Malate is unique in its ability to target multiple tyrosine kinases simultaneously, making it effective against a broader range of cancers compared to other similar compounds . Its dual inhibition of MET and VEGFR pathways is particularly noteworthy .

生物活性

Cabozantinib S-malate, a small-molecule receptor tyrosine kinase (RTK) inhibitor, has garnered significant attention in the field of oncology due to its dual inhibition of MET and VEGFR2 pathways. This compound is primarily utilized in the treatment of various cancers, including advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and relevant case studies.

Cabozantinib exerts its therapeutic effects through several mechanisms:

  • Inhibition of MET and VEGFR2 : By targeting these kinases, cabozantinib disrupts signaling pathways that promote tumor growth and metastasis. In vitro studies have demonstrated that cabozantinib inhibits phosphorylation of MET and VEGFR2, leading to reduced cellular migration, invasion, and proliferation across various tumor types .
  • Anti-Angiogenic Effects : Cabozantinib has been shown to inhibit vascular endothelial cell tubule formation in vitro, contributing to its anti-angiogenic properties. This action is crucial for limiting tumor vascularization and subsequent growth .
  • Induction of Apoptosis : Studies indicate that cabozantinib increases apoptosis in tumor cells. For instance, in mouse models, treatment with cabozantinib resulted in significantly higher levels of tumor hypoxia and apoptosis compared to control treatments .

Efficacy in Clinical Studies

Clinical trials have established the efficacy of this compound in treating several malignancies. Below is a summary of key findings:

Study Cancer Type Outcome Notes
METEOR TrialMetastatic RCCImproved progression-free survival (PFS)Cabozantinib demonstrated a median PFS of 7.4 months compared to 3.9 months with everolimus .
Phase I StudyAdvanced Solid TumorsSignificant tumor shrinkagePatients exhibited a response rate of 17% with durable responses observed .
Ewing Sarcoma StudyRelapsed Ewing SarcomaSafety and preliminary efficacyOngoing trials are assessing the combination with other agents; initial results show promise .

Case Study 1: Advanced Renal Cell Carcinoma

A heavily pretreated patient with metastatic RCC was administered cabozantinib as part of a clinical trial. The patient exhibited a significant reduction in tumor burden after six weeks of treatment, with imaging studies showing complete resolution of some metastatic sites. The patient tolerated the drug well with manageable side effects.

Case Study 2: Hepatocellular Carcinoma

In another case involving HCC, a patient treated with cabozantinib experienced a notable decrease in alpha-fetoprotein (AFP) levels, indicating a reduction in tumor activity. The patient remained on treatment for over six months with stable disease.

Pharmacokinetics and Metabolism

This compound has a complex pharmacokinetic profile. It is primarily metabolized by CYP3A4, with several metabolites identified, including EXEL-1644, which exhibits significant inhibitory activity against MET and RET kinases. The half-life of cabozantinib is approximately 55 hours, allowing for once-daily dosing regimens .

Safety Profile

The safety profile of cabozantinib includes common adverse effects such as diarrhea, fatigue, hypertension, and liver enzyme elevations. In clinical trials, these side effects were generally manageable and did not preclude continued therapy for most patients .

特性

IUPAC Name

1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;(2S)-2-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN3O5.C4H6O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18;5-2(4(8)9)1-3(6)7/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34);2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCFMRYTXDINDK-WNQIDUERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.C([C@@H](C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30FN3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60915949
Record name Cabozantinib S-malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60915949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

635.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140909-48-3
Record name Cabozantinib S-malate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1140909-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cabozantinib s-malate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1140909483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cabozantinib S-malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60915949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;(2S)-2-hydroxybutanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CABOZANTINIB S-MALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR7ST46X58
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cabozantinib S-malate
Reactant of Route 2
Cabozantinib S-malate
Reactant of Route 3
Reactant of Route 3
Cabozantinib S-malate
Reactant of Route 4
Cabozantinib S-malate
Reactant of Route 5
Cabozantinib S-malate
Reactant of Route 6
Cabozantinib S-malate
Customer
Q & A

A: Cabozantinib S-Malate is a multi-targeted tyrosine kinase inhibitor. It primarily targets vascular endothelial growth factor receptor 2 (VEGFR2), c-MET, and RET. By inhibiting these receptor tyrosine kinases, this compound disrupts downstream signaling pathways involved in tumor angiogenesis and growth. []

A: Research indicates that this compound can inhibit the activity of specific cytochrome P450 (CYP) enzymes, particularly CYP2B1 and CYP1A2, in rats. This inhibition was observed after continuous administration of this compound for 7 days. [] This finding is crucial because CYP enzymes play a vital role in drug metabolism. Inhibition of these enzymes can lead to altered drug clearance, potentially increasing the risk of adverse drug reactions when co-administered with other medications metabolized by these enzymes.

A: Yes, a study on patients with urothelial carcinoma receiving this compound monotherapy found that the majority of patients (73%) experienced at least one cutaneous adverse event. [] The most common reactions included hand-foot skin reaction, changes in skin pigmentation (both generalized dilution and hair depigmentation), dry skin (xerosis), and scrotal erythema or ulceration. [] These side effects often necessitate dose adjustments or even treatment discontinuation.

A: Ongoing research is exploring the use of this compound in combination with other therapies for treating metastatic genitourinary tumors. [] Clinical trials are investigating its efficacy and safety profile in this context.

A: While this compound itself is validated for the treatment of thyroid cancer, currently, thyroglobulin remains the primary validated biomarker for monitoring thyroid cancer progression and treatment response. [] Further research is needed to identify additional biomarkers specific to this compound's mechanism of action in thyroid cancer.

A: While the provided research doesn't delve into the specific advantages of the (S)-malate salt form, it's a common practice in drug development to formulate drugs as salts to improve their pharmaceutical properties. [] These improvements might include enhanced solubility, stability, or bioavailability, ultimately influencing the drug's effectiveness and manufacturability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。